1-benzyl-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea

Description

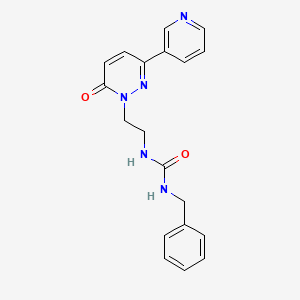

1-Benzyl-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a urea derivative featuring a pyridazinone core substituted with a pyridin-3-yl group and a benzyl-ethylurea side chain. Pyridazinone derivatives are known for diverse bioactivities, including phosphodiesterase (PDE) inhibition and anti-inflammatory effects .

Properties

IUPAC Name |

1-benzyl-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-18-9-8-17(16-7-4-10-20-14-16)23-24(18)12-11-21-19(26)22-13-15-5-2-1-3-6-15/h1-10,14H,11-13H2,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBCHSVZFJMWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies, and presents findings related to its efficacy against specific targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 336.38 g/mol. The compound features a urea group linked to a pyridazine moiety, which is significant for its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

1. Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains and fungi .

2. Anticancer Potential

Several studies have explored the anticancer properties of pyridazine derivatives. In particular, compounds with urea linkages have demonstrated significant cytotoxicity against cancer cell lines. For example, one study reported an IC50 value of 49.85 μM for a related compound against A549 lung cancer cells, suggesting potential for further development in oncology .

3. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes, such as acetylcholinesterase (AChE). A related benzyl derivative showed high potency with an IC50 value of 7.5 nM against AChE, indicating that similar compounds might also exhibit strong inhibitory effects .

Table 1: Summary of Biological Activities

| Activity Type | Related Compound | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antimicrobial | Pyridazine Derivative | Varies | |

| Anticancer (A549) | Related Compound | 49.85 | |

| AChE Inhibition | Benzyl Derivative | 7.5 |

Detailed Research Findings

- Antimicrobial Studies : In vitro studies on pyridazine derivatives have shown that modifications in the side chains can enhance antimicrobial potency. For example, compounds with halogen substitutions demonstrated improved activity against Gram-positive bacteria .

- Anticancer Mechanisms : The mechanism of action for anticancer activity may involve apoptosis induction and cell cycle arrest. One study highlighted that certain pyridazine derivatives led to significant apoptosis in cancer cells through mitochondrial pathways .

- Enzyme Inhibition Mechanism : The inhibition of AChE by benzyl derivatives suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship indicates that the presence of a benzyl moiety is crucial for enhancing inhibitory activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key structural motifs include:

- Pyridazinone core: A six-membered heterocycle with two adjacent nitrogen atoms and a ketone group.

- Benzyl-ethylurea chain : Enhances lipophilicity and may influence target binding.

Table 1: Structural Comparison of Analogs

Physicochemical and Pharmacokinetic Properties

- Electron-Withdrawing Effects: The pyridin-3-yl group enhances hydrogen-bond acceptor capacity, possibly improving target binding compared to methyl-substituted pyrimidinone .

- Metabolic Stability : Fluorine in may reduce oxidative metabolism, whereas the pyridin-3-yl group in the target compound could introduce CYP450 interaction risks.

Q & A

Basic: What are the recommended synthetic routes for 1-benzyl-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea, and what key intermediates should be prioritized?

Answer:

The synthesis typically involves two primary steps: (1) constructing the pyridazinone core and (2) introducing the benzyl-urea moiety. For the pyridazinone ring, a cyclocondensation reaction between a β-keto ester and hydrazine derivatives (e.g., 3-(pyridin-3-yl)hydrazine) is a common approach . The urea linkage can be formed via reaction of an amine-functionalized intermediate (e.g., 2-(6-oxopyridazin-1(6H)-yl)ethylamine) with benzyl isocyanate under anhydrous conditions . Key intermediates include 3-(pyridin-3-yl)pyridazin-6(1H)-one and 2-(6-oxopyridazin-1(6H)-yl)ethylamine , which should be rigorously purified to minimize side reactions. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for optimizing yields .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should researchers anticipate?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the urea NH protons as broad singlets near δ 6.5–7.0 ppm. The benzyl group’s aromatic protons appear as a multiplet (δ 7.2–7.4 ppm), while pyridazine and pyridine protons resonate between δ 8.0–9.0 ppm .

- ¹³C NMR : The carbonyl carbon of the pyridazinone ring appears near δ 165–170 ppm, and the urea carbonyl at δ 155–160 ppm .

- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should align with the theoretical molecular weight (e.g., ~380–400 g/mol, depending on substituents). Fragmentation patterns often include loss of the benzyl group (Δ ~91 Da) .

- IR Spectroscopy : Urea C=O and N-H stretches appear at ~1650–1700 cm⁻¹ and ~3200–3350 cm⁻¹, respectively .

Advanced: How can researchers address discrepancies in biological activity data across different studies involving this compound?

Answer:

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems, or incubation times). To resolve contradictions:

Replicate Studies : Use standardized protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition assays .

Control Variables : Test the compound in parallel with a reference inhibitor (e.g., staurosporine for kinase assays) and ensure consistent DMSO concentrations (<0.1%) to avoid solvent interference .

Orthogonal Assays : Validate activity using complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .

Solubility Assessment : Pre-screen the compound in aqueous buffers (e.g., PBS with 0.1% Tween-80) to confirm stability, as precipitation can skew IC₅₀ values .

Advanced: What computational methods are suitable for studying the binding interactions of this compound with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or VEGFR). Prioritize docking grids around ATP-binding pockets due to the pyridazinone scaffold’s kinase-inhibitor potential .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and hydrogen-bond occupancy between the urea moiety and conserved residues (e.g., Asp831 in EGFR) .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Basic: What are the common impurities or by-products formed during the synthesis of this compound, and how can they be identified and mitigated?

Answer:

- Common Impurities :

- Purification Strategies :

Advanced: How should researchers design experiments to elucidate the metabolic pathways of this compound in vitro?

Answer:

Hepatocyte Incubations : Use primary rat or human hepatocytes (1×10⁶ cells/mL) in Williams’ Medium E. Monitor metabolism via LC-MS/MS at 0, 1, 3, and 6 hours. Identify phase I metabolites (oxidations, dealkylations) and phase II conjugates (glucuronides, sulfates) .

CYP Enzyme Mapping : Employ recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with NADPH regeneration systems. Inhibit specific CYPs (e.g., ketoconazole for CYP3A4) to confirm metabolic routes .

Stable Isotope Tracing : Synthesize a deuterated analog (e.g., d₇-benzyl group) to track metabolic cleavage sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.